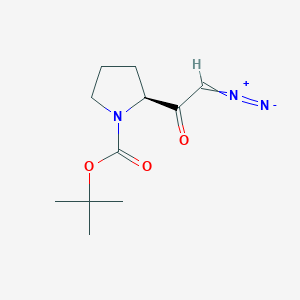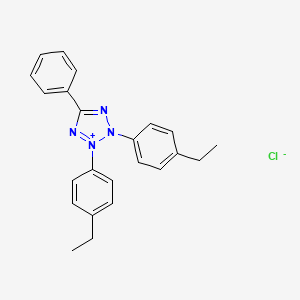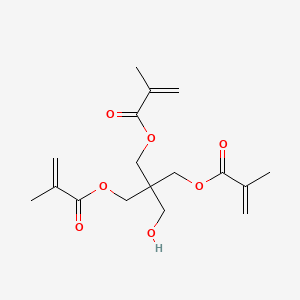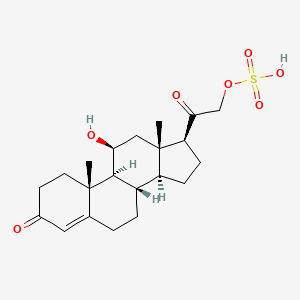
3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyridin-2-yl group and an indazole ring, which is a type of heterocyclic aromatic organic compound . The carboxylic acid group attached to the indazole ring suggests that it might have acidic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclocondensation reactions . For instance, pyridin-2-yl-methanes can be synthesized from pyridin-2-yl-methanones through a copper-catalyzed Csp3-H oxidation approach with water under mild conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. The pyridin-2-yl group and the indazole ring might participate in various organic reactions . The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a carboxylic acid group might make it somewhat polar and capable of forming hydrogen bonds .Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
1338247-29-2 |
|---|---|
Nom du produit |
3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid |
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26122 |
Synonymes |
3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)







